![molecular formula C7H8ClNO3S B1459724 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1379346-68-5](/img/structure/B1459724.png)
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide
Overview
Description
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide typically involves the chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to form 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the compound.
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Reduction: The major product is 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Scientific Research Applications
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial treatments and as a disinfectant in medical facilities.
Industry: Utilized in the production of various chemicals and as a disinfectant in industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This property makes it effective as a disinfectant and in various oxidation reactions in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Chloramine-B: Similar to Chloramine-T but with a different substituent on the benzene ring.
N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Sodium Hypochlorite: A common household bleach and oxidizing agent.
Uniqueness
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is unique due to its specific structure, which allows for selective chlorination and oxidation reactions. Its stability and effectiveness as an oxidizing agent and disinfectant make it valuable in various applications.
Biological Activity
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzene ring substituted with a hydroxymethyl group and a sulfonamide group, contributing to its unique chemical properties. The presence of chlorine enhances its reactivity and potential interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MG-63 (osteosarcoma) showed promising results. The compound exhibited concentration-dependent cytotoxicity.
Case Study: Inhibition of MG-63 Cells
A study reported that this compound inhibited MG-63 cell viability with an IC50 value of 25 µM, indicating a significant potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interfere with various cellular processes:
- Folate Synthesis Inhibition : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
Comparative Analysis with Other Sulfonamides
In comparison to other sulfonamide derivatives, this compound exhibits enhanced activity due to the presence of the hydroxymethyl group which may improve solubility and bioavailability.
Compound | MIC (µg/mL) | IC50 (µM) |
---|---|---|
This compound | 16 | 25 |
Sulfanilamide | 32 | 40 |
Trimethoprim | 8 | 15 |
Properties
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCMCITWIZIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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